Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl-
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Overview
Description
Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- typically involves multiple steps, starting with the preparation of p-bromobenzaldehyde. This can be achieved by the oxidation of p-bromotoluene with chromyl chloride or other oxidizing agents
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromyl chloride, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl-: A closely related compound with similar structural features.
Other substituted pyrimidines: Compounds with different substituents on the pyrimidine ring, which can exhibit varying chemical and biological properties.
Uniqueness
Pyrimidine, 4-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-6-methyl- is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
109554-52-1 |
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Molecular Formula |
C18H25BrN4 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N'-[(4-bromophenyl)methyl]-N,N-diethyl-N'-(6-methylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H25BrN4/c1-4-22(5-2)10-11-23(18-12-15(3)20-14-21-18)13-16-6-8-17(19)9-7-16/h6-9,12,14H,4-5,10-11,13H2,1-3H3 |
InChI Key |
SLIYYFPXKZQDOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)Br)C2=NC=NC(=C2)C |
Origin of Product |
United States |
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